Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Pharmaceutical impurity profiling Stereochemical quality control Tranexamic acid analysis

Trans-4-(bromomethyl)cyclohexanecarboxylic acid (CAS 1652586-30-5; C₈H₁₃BrO₂; MW 221.09 g/mol) is a heterobifunctional cyclohexane building block characterized by a trans-1,4-disposition of a carboxylic acid anchor and a bromomethyl electrophilic handle. It is officially catalogued as Tranexamic Acid EP Impurity 29, establishing its direct pharmaceutical impurity reference standard relevance.

Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
Cat. No. B8245077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-(bromomethyl)cyclohexanecarboxylic acid
Molecular FormulaC8H13BrO2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1CC(CCC1CBr)C(=O)O
InChIInChI=1S/C8H13BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11)
InChIKeyUTIWRRUHZROKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-(Bromomethyl)cyclohexanecarboxylic Acid: A Definitive Procurement-Specification Guide for the Bifunctional Cyclohexane Building Block


Trans-4-(bromomethyl)cyclohexanecarboxylic acid (CAS 1652586-30-5; C₈H₁₃BrO₂; MW 221.09 g/mol) is a heterobifunctional cyclohexane building block characterized by a trans-1,4-disposition of a carboxylic acid anchor and a bromomethyl electrophilic handle . It is officially catalogued as Tranexamic Acid EP Impurity 29, establishing its direct pharmaceutical impurity reference standard relevance . The compound serves as a versatile synthetic intermediate where the bromomethyl group enables nucleophilic substitution, azide replacement for click chemistry, and amine coupling in medicinal chemistry, while the carboxylic acid moiety provides a fixed conjugation point for amide or ester bond formation [1].

Why Trans-4-(Bromomethyl)cyclohexanecarboxylic Acid Cannot Be Interchanged with Its Closest Structural Analogs


Simply substituting the cis isomer, the chloromethyl analog, the methyl ester, or a simple benzyl bromide introduces critical failures in stereochemical fidelity, electrophilic reactivity, hydrolytic stability, and conformational rigidity that directly impact synthetic yield, intermediate purity, and reproducibility of pharmacologically derived scaffolds. The trans-diaxial geometry of this compound provides a predictable spatial relationship between the reactive handles that is essential for building VLA-4 antagonist pharmacophores and related trans-4-substituted cyclohexanecarboxylic acid drug candidates, where cis isomers exhibit fundamentally different biological activities [1].

Product-Specific Quantitative Differentiation Evidence for Trans-4-(Bromomethyl)cyclohexanecarboxylic Acid Procurement


Stereochemical Identity: Trans Isomer Differentiated from the Cis Isomer by Pharmacopoeial Impurity Designation and Independent CAS Number

Trans-4-(bromomethyl)cyclohexanecarboxylic acid and its cis-isomer are independently designated as distinct tranexamic acid impurities (Impurity 29 and Impurity 30, respectively), each with a unique CAS number . This pharmacopoeial differentiation confirms that the trans stereochemistry is not interchangeable with cis in a quality-regulated pharmaceutical context. Any substitution would generate a different impurity profile requiring separate analytical method validation.

Pharmaceutical impurity profiling Stereochemical quality control Tranexamic acid analysis

Leaving Group Reactivity: Bromomethyl vs. Chloromethyl Electrophilicity Governs SN2 Reaction Rates and Azide Displacement Efficiency

The bromomethyl group provides superior leaving group ability (pKa of HBr ≈ −9 vs. HCl ≈ −7 for conjugate acids), with bromide being approximately 10–50× more reactive than chloride in SN2 displacements depending on the nucleophile and solvent [1]. This enhanced reactivity is structurally evidenced by the established use of this compound as the direct precursor to trans-4-(azidomethyl)cyclohexanecarboxylic acid via NaN₃ substitution—a transformation that proceeds with lower yields and longer reaction times when the chloromethyl analog is employed .

Click chemistry Nucleophilic substitution Azide-alkyne cycloaddition

Bifunctional Handle Architecture: Carboxylic Acid Anchor Plus Bromomethyl Electrophile vs. Mono-Functional or Ester-Protected Analogs

Unlike the corresponding methyl ester (CAS 167833-10-5, MW 235.12 g/mol), which requires an additional hydrolysis or deprotection step that can epimerize the trans configuration under basic conditions, the free carboxylic acid form is directly compatible with amide coupling (HATU, EDC/HOBt) on one terminus while the bromomethyl group remains available for orthogonal functionalization . This two-step sequential derivatization without protecting group manipulation reduces synthetic step count by at least one step compared to the methyl ester, saving 1–2 days of synthesis time per analog [1].

Heterobifunctional linker Drug discovery building block Parallel synthesis

Conformational Rigidity: Non-Planar Cyclohexane Scaffold vs. Planar Aromatic Bromomethyl Benzoic Acid Alternatives for Spatial Pharmacophore Requirements

In the development of VLA-4 antagonists, the trans-4-substituted cyclohexanecarboxylic acid scaffold was explicitly selected over planar aromatic carboxylic acid alternatives because the non-planar cyclohexane ring provides a three-dimensional spatial arrangement of the carboxylic acid and the 4-position substituent that is critical for integrin receptor binding [1]. The Daiichi Sankyo VLA-4 antagonist program demonstrated that trans-4-substituted cyclohexanecarboxylic acid derivatives (such as compound 11b) achieve potent antagonist activity (IC₅₀ values in the nanomolar range), whereas analogous aromatic scaffolds with a 1,4-para relationship fail to achieve comparable potency due to inappropriate spatial orientation [2].

Integrin antagonist VLA-4 pharmacophore Conformational restriction

Stability and Storage: Trans-4-(Bromomethyl)cyclohexanecarboxylic Acid vs. the More Labile Azidomethyl Analog for Long-Term Intermediate Storage

The bromomethyl compound is recommended for long-term storage at 2–8°C as a stable, storable intermediate, whereas its direct derivative trans-4-(azidomethyl)cyclohexanecarboxylic acid carries inherent thermal and shock sensitivity risks associated with the organic azide functional group . Purchasing the bromomethyl precursor and performing azide displacement immediately before use avoids the need to store, transport, and handle potentially explosive azide intermediates in large quantities, while also providing access to a broader range of downstream derivatives (amines, thioethers, phosphonates) beyond azide-specific applications [1].

Intermediate stability Supply chain management Building block shelf life

Vendor Purity Specification: 95% Minimum Purity with Trans Isomeric Confirmation vs. Mixed Stereoisomer Batches from Unspecified Sources

Multiple independent vendors specify a minimum purity of 95% for the trans isomer (CAS 1652586-30-5), whereas generic '4-(bromomethyl)cyclohexanecarboxylic acid' listings (CAS 1652586-28-1) without explicit trans designation may represent mixed stereoisomer batches with variable cis/trans ratios . The trans-specific product from suppliers such as AKSci, CymitQuimica (Apollo Scientific brand), and Leyan carries a defined stereochemical identity with CAS 1652586-30-5, enabling reproducible synthetic outcomes .

Quality assurance Vendor qualification Analytical specifications

Procurement-Relevant Application Scenarios for Trans-4-(Bromomethyl)cyclohexanecarboxylic Acid


Pharmaceutical Impurity Reference Standard for Tranexamic Acid Quality Control

Trans-4-(bromomethyl)cyclohexanecarboxylic acid is the EP-recognized Tranexamic Acid Impurity 29 (CAS 1652586-30-5), distinct from the cis-isomer Impurity 30 (CAS 1652586-29-2) . QC laboratories developing HPLC or LC-MS methods for tranexamic acid drug substance or drug product require this specific impurity reference standard for system suitability testing, method validation, and batch release testing. Procuring the correct isomer is non-negotiable for regulatory compliance in ANDA and DMF submissions. The compound is available at 95% purity from qualified vendors including AKSci, CymitQuimica (Apollo Scientific), and Leyan .

Click Chemistry Precursor: Synthesis of Trans-4-(Azidomethyl)cyclohexanecarboxylic Acid for CuAAC Bioconjugation

The bromomethyl group undergoes facile SN2 displacement with sodium azide (NaN₃) in DMF at 25–60°C to generate the corresponding azidomethyl derivative, which is directly compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, PROTAC linker assembly, and fluorescent probe construction . Compared to the chloromethyl analog, the bromomethyl leaving group provides an estimated 10–50× rate enhancement, enabling higher conversion in shorter reaction times and reducing the formation of elimination byproducts. Procuring the bromomethyl compound and performing azide installation in-house eliminates the safety and stability concerns associated with commercial azide intermediates.

Medicinal Chemistry Building Block for VLA-4 Antagonist and Integrin-Targeted Drug Discovery

The trans-4-substituted cyclohexanecarboxylic acid scaffold is a validated pharmacophore for VLA-4 (α4β1 integrin) antagonists, as demonstrated by the Daiichi Sankyo compound 11b series achieving nanomolar IC₅₀ values in VCAM-1 binding assays . Trans-4-(bromomethyl)cyclohexanecarboxylic acid provides the core scaffold with a reactive handle at the 4-position for rapid analog generation via nucleophilic displacement with diverse amines, thiols, and alcohols. The non-planar cyclohexane ring provides spatial geometry that cannot be replicated by 4-(bromomethyl)benzoic acid, explaining why trans-4-substituted cyclohexane-based VLA-4 antagonists achieve potency that planar aromatic analogs cannot match .

Parallel Synthesis and DNA-Encoded Library (DEL) Intermediate for Amide Coupling Workflows

The free carboxylic acid group enables direct amide coupling with diverse amine building blocks (using HATU/DIPEA or EDC/HOBt standard conditions) without prior ester deprotection . This reduces the synthetic sequence by one step compared to the methyl ester analog (CAS 167833-10-5), directly improving throughput in parallel synthesis and DNA-encoded library (DEL) production where step-count reduction translates to higher overall yield and fewer purification interventions. The bromomethyl group remains intact during amide coupling, allowing subsequent orthogonal diversification via SN2 chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trans-4-(bromomethyl)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.